3',5'-Diacetoxyacetophenone

Description

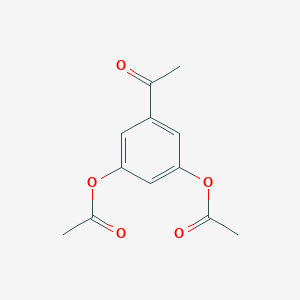

Structure

3D Structure

Properties

IUPAC Name |

(3-acetyl-5-acetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODJHYBESCIPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188583 | |

| Record name | 5-Acetyl-1,3-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35086-59-0 | |

| Record name | 1-[3,5-Bis(acetyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35086-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-phenylene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035086590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-1,3-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-1,3-phenylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACETYL-1,3-PHENYLENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO164JM5H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3',5'-Diacetoxyacetophenone CAS number 35086-59-0

An In-depth Technical Guide to 3',5'-Diacetoxyacetophenone

CAS Number: 35086-59-0

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is an acetophenone derivative characterized by two acetoxy groups on the phenyl ring.[1] It typically appears as a white to brown or light yellow crystalline powder.[2][][4]

| Property | Value | Reference |

| CAS Number | 35086-59-0 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1][5] |

| IUPAC Name | (3-acetyl-5-acetyloxyphenyl) acetate | [1][6] |

| Synonyms | 1-[3,5-Bis(acetyloxy)phenyl]ethanone, 3',5'-Dihydroxy-acetophenone Diacetate, 5-Acetyl-1,3-phenylene diacetate | [1][] |

| Melting Point | 91-94 °C (lit.) | [2][5] |

| Boiling Point | 165-168 °C at 0.7501 mmHg | [2][5] |

| Density | ~1.203 - 1.303 g/cm³ (estimate) | [2][5] |

| Flash Point | 168.7 °C | [2][5] |

| Vapor Pressure | 6.63E-06 mmHg at 25°C | [2][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |

| InChI Key | QODJHYBESCIPOG-UHFFFAOYSA-N | [1][6] |

| SMILES | CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | [1] |

Synthesis and Experimental Protocols

This compound is a valuable intermediate in organic synthesis.[7] Several methods for its synthesis have been established.

General Synthesis Routes:

-

Acetylation of 3',5'-Dihydroxyacetophenone: The most common method involves the acetylation of 3',5'-dihydroxyacetophenone using acetic anhydride, often in the presence of a catalyst.[1]

-

Reaction with Acetyl Chloride: Hydroxy derivatives can be reacted with acetyl chloride to produce the diacetoxy compound.[1]

-

Friedel-Crafts Acetylation: Under Friedel-Crafts conditions, acetophenone can be treated with acetic anhydride and a Lewis acid catalyst.[1]

A general workflow for the synthesis starting from 3',5'-Dihydroxyacetophenone is illustrated below.

Detailed Experimental Protocol: Synthesis from 3,5-Bis(acetyloxy)benzoyl chloride

This protocol describes a Grignard reaction to synthesize this compound.[8]

Materials:

-

3,5-Bis(acetyloxy)benzoyl chloride (2 g, 7.8 mmol)

-

Tris(dibenzoylmethanato)iron (169 mg, 3 mol-%)

-

Methylmagnesium chloride (2.6 ml, 3M in THF)

-

Dry Tetrahydrofuran (THF) (15 ml)

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 100 ml three-necked flask is equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere.

-

Charge the flask with 3,5-Bis(acetyloxy)benzoyl chloride (2 g), tris(dibenzoylmethanato)iron (169 mg), and dry THF (15 ml).[8]

-

Cool the solution to -15 °C.

-

Add methylmagnesium chloride (2.6 ml) dropwise over 20 minutes, maintaining the temperature at -15 °C.[8]

-

Stir the reaction mixture for an additional 10 minutes at -15 °C.[8]

-

Quench the reaction by adding aqueous ammonium chloride solution.[8]

-

Extract the mixture with ethyl acetate.

-

Dry the organic extract over MgSO₄ and concentrate it.[8]

-

The resulting residue can be analyzed by Gas Chromatography (GC) to determine the yield, which has been reported to be 87.0%.[8]

Applications in Research and Drug Development

This compound serves as a crucial building block in various synthetic pathways.

-

Pharmaceutical Industry: It is a key intermediate in the synthesis of β₂-adrenergic receptor agonists like Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[1][7] Its acetyl-protected phenolic groups allow for regioselective functionalization, which is critical for creating the specific chiral centers in these drug molecules.[1] The compound has also been investigated for potential anti-inflammatory, antitumor, and analgesic properties.[]

-

Nutraceutical Research: It plays a role in the synthesis of resveratrol, a compound studied for its health benefits.[1]

-

Organic Synthesis: It is widely used as a starting material for more complex organic molecules, including diarylmethanes, which have applications in materials science and medicine.[1][4]

-

Chemical Research: The compound is utilized as a model to study reaction mechanisms and explore new synthetic routes.[4]

-

Dye and Pigment Industry: Due to its chemical properties, it has potential as a starting material for synthesizing new dyes and pigments.[4]

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to pharmacologically active molecules. For instance, its use in the synthesis of Fenoterol, a β₂-adrenergic agonist, connects it to the adrenergic signaling pathway.

β₂-Adrenergic Signaling Pathway: β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Fenoterol, initiate a signaling cascade. This cascade leads to smooth muscle relaxation, which is the therapeutic goal in treating asthma.

The diagram below illustrates a simplified β₂-adrenergic signaling pathway.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Codes: Xi (Irritant).[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Safety Recommendations: Do not breathe dust. Avoid contact with skin and eyes.[2] Standard personal protective equipment (gloves, safety glasses) should be worn when handling this chemical.

References

- 1. Buy this compound | 35086-59-0 [smolecule.com]

- 2. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsrc [chemsrc.com]

- 6. This compound | 35086-59-0 [sigmaaldrich.com]

- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]

- 8. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Diacetoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of 3',5'-Diacetoxyacetophenone (CAS No: 35086-59-0). This compound serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry.

Core Physicochemical Properties

This compound is an organic compound characterized by an acetophenone core with two acetoxy groups substituted at the 3' and 5' positions of the phenyl ring. Its appearance is typically a white to brown crystalline powder.[][2]

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 35086-59-0 | [3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [3][4][5] |

| Molecular Weight | 236.22 g/mol | [3][4][5] |

| IUPAC Name | (3-acetyl-5-acetyloxyphenyl) acetate | [][6] |

| Melting Point | 91-94 °C (lit.) | [3][4][7] |

| Boiling Point | 165-168 °C @ 0.7501 mmHg | [3][][4] |

| Density | ~1.203 - 1.303 g/cm³ (estimate) | [3][4] |

| Flash Point | 168.7 °C | [3][4] |

| Solubility | Soluble in Dichloromethane, Methanol | [7] |

| Appearance | White to Brown powder to crystal | [3][] |

| InChI Key | QODJHYBESCIPOG-UHFFFAOYSA-N |[3][7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the acetylation of its dihydroxy precursor or via a Grignard reaction.

2.1. Method 1: Acetylation of 3',5'-Dihydroxyacetophenone

A primary method for synthesizing this compound is the acetylation of 3',5'-dihydroxyacetophenone.[8] This process involves the reaction of the dihydroxy compound with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.[8] The nucleophilic hydroxyl groups attack the carbonyl carbon of the acetylating agent, leading to the formation of the di-acetoxy ester.[8]

Logical Workflow for Acetylation Synthesis

Caption: Synthesis of this compound via Acetylation.

2.2. Method 2: Grignard Reaction Protocol

A documented experimental protocol involves the reaction of 3,5-Bis(acetyloxy)benzoyl chloride with methylmagnesium chloride.[5]

Experimental Details:

-

Reaction Vessel: A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is used.[5]

-

Reagents:

-

Procedure:

-

The flask is charged with diacetoxybenzoyl chloride, the iron catalyst, and dry THF under a nitrogen atmosphere.[5]

-

The solution is cooled to -15 °C.[5]

-

Methylmagnesium chloride is added dropwise over 20 minutes, maintaining the temperature at -15 °C.[5]

-

The reaction mixture is stirred for an additional 10 minutes at -15 °C.[5]

-

The reaction is quenched with an aqueous ammonium chloride solution.[5]

-

The product is extracted with ethyl acetate.[5]

-

The organic extract is dried over MgSO₄ and concentrated.[5]

-

-

Yield: The reported yield, as analyzed by Gas Chromatography (GC), is 87.0%.[5]

Diagram of Grignard Synthesis Workflow

Caption: Workflow for the Grignard Synthesis of this compound.

Biological and Chemical Significance

This compound is noted for its utility in various research and development sectors.

3.1. Applications in Synthesis

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of β₂-adrenergic receptor agonists such as Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[8][7]

-

Organic Building Block: The compound serves as a versatile starting material for creating more complex molecules due to its reactive functional groups.[8][2] It is particularly useful for synthesizing diarylmethanes and in the production of resveratrol.[8]

3.2. Potential Biological Activity While specific signaling pathways for this compound are not extensively detailed in current literature, related acetophenone structures are known for a range of biological activities.[9]

-

Anti-inflammatory and Antitumor Properties: Some studies have indicated that this compound may possess anti-inflammatory and antitumor properties, though further research is required to validate these effects.[8][]

-

Antioxidant Activity: The presence of phenolic-derived groups suggests a potential for antioxidant activity, a common feature among acetophenone derivatives, which is often attributed to their ability to scavenge free radicals.[9][10]

General Signaling Context for Related Compounds Phytochemicals and phenolic compounds often exert their biological effects by modulating key cellular signaling pathways such as PI3K/Akt or MAPK/ERK, which are integral to processes like cell proliferation, inflammation, and apoptosis.[11][12] Although direct evidence for this compound is pending, its structural class suggests that if it is biologically active, it may influence one of these fundamental pathways.

Hypothetical Signaling Modulation

Caption: Hypothetical modulation of a signaling pathway by the compound.

References

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsrc [chemsrc.com]

- 5. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]

- 8. Buy this compound | 35086-59-0 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis [mdpi.com]

- 11. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3',5'-Diacetoxyacetophenone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 3',5'-Diacetoxyacetophenone, a key intermediate in organic synthesis and pharmaceutical development.

Molecular Structure and Formula

This compound is an organic compound characterized by an acetophenone core substituted with two acetoxy groups at the 3' and 5' positions of the phenyl ring.

Molecular Formula: C₁₂H₁₂O₅[1][2]

IUPAC Name: (3-acetyl-5-acetyloxyphenyl) acetate[2]

Canonical SMILES: CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C

Below is a diagram representing the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 236.22 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 91-94 °C | [1][2] |

| Boiling Point | 165-168 °C at 0.7501 mmHg | [1][2] |

| Density (estimate) | 1.3026 g/cm³ | [1] |

| Flash Point | 168.7 °C | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

Experimental Protocols: Synthesis

This compound is a compound valuable in organic synthesis. One common method for its preparation is through the acetylation of 3',5'-dihydroxyacetophenone. A detailed experimental protocol for a related synthesis is outlined below.

Synthesis from 3,5-Bis(acetyloxy)benzoyl chloride and Methylmagnesium chloride

This synthetic route provides a high yield of this compound.

Materials:

-

3,5-Bis(acetyloxy)benzoyl chloride

-

Methylmagnesium chloride (3M in THF)

-

tris(dibenzoylmethanato)iron

-

Dry Tetrahydrofuran (THF)

-

Aqueous ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is charged with 2 g (7.8 mmol) of 3,5-bis(acetyloxy)benzoyl chloride, 169 mg (3 mol%) of tris(dibenzoylmethanato)iron, and 15 ml of dry THF under a nitrogen atmosphere.

-

The solution is cooled to -15 °C.

-

2.6 ml of methylmagnesium chloride (3M in THF) is added dropwise to the solution over a period of 20 minutes, maintaining the temperature at -15 °C.

-

The reaction mixture is stirred for an additional 10 minutes at -15 °C.

-

The reaction is then quenched by the addition of aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The organic extract is dried over MgSO₄ and then concentrated.

-

The resulting residue is analyzed, with an expected yield of approximately 87%.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor in the production of bronchodilators such as Fenoterol and Orciprenaline (also known as Metaproterenol). These drugs are β₂-adrenergic receptor agonists used to treat asthma and other obstructive pulmonary diseases.

Signaling Pathway of Fenoterol and Orciprenaline

The therapeutic effect of Fenoterol and Orciprenaline is achieved through the stimulation of the β₂-adrenergic receptor signaling pathway, which leads to the relaxation of bronchial smooth muscle.

Caption: β₂-Adrenergic receptor signaling pathway initiated by Fenoterol/Orciprenaline.

References

A Technical Guide to the Spectral Data of 3',5'-Diacetoxyacetophenone

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectral properties of 3',5'-Diacetoxyacetophenone. Due to the absence of direct experimental data, this document presents the spectral data for the precursor molecule, 3',5'-dihydroxyacetophenone, and offers a detailed prediction of the spectral characteristics for this compound.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 35086-59-0 |

| Appearance | White to brown powder/crystal |

| Melting Point | 91-94 °C |

| Boiling Point | 165-168 °C at 0.75 mmHg |

Spectral Data of 3',5'-Dihydroxyacetophenone (Precursor)

The following tables summarize the experimental spectral data for 3',5'-dihydroxyacetophenone, the precursor to this compound.

¹H NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.99 | d, J = 2.5 Hz | 2H | H-2', H-6' |

| 6.56 | t, J = 2.5 Hz | 1H | H-4' |

| 2.55 | s | 3H | -COCH₃ |

[1]

¹³C NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: Not specified

| Chemical Shift (δ) ppm | Assignment |

| 202.3 | C=O |

| 157.0 | C-3', C-5' |

| 139.6 | C-1' |

| 108.6 | C-4' |

| 108.2 | C-2', C-6' |

| 26.8 | -COCH₃ |

IR Data for 3',5'-Dihydroxyacetophenone

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3600-3200 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~1680 | C=O stretch (ketone) |

| 1600, 1450 | C=C stretch (aromatic ring) |

Mass Spectrometry Data for 3',5'-Dihydroxyacetophenone

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - COCH₃]⁺ |

Predicted Spectral Data for this compound

The following sections predict the spectral data for this compound based on the structure and the known effects of acetylation on the spectra of phenolic compounds.

Predicted ¹H NMR Spectrum

The acetylation of the two hydroxyl groups on 3',5'-dihydroxyacetophenone to form this compound would result in the following predictable changes in the ¹H NMR spectrum:

-

Disappearance of Phenolic Protons: The broad signal for the two -OH protons would no longer be present.

-

Appearance of Acetyl Protons: A new singlet, integrating to 6H, would appear around δ 2.3 ppm. This signal corresponds to the six protons of the two acetyl (-OCOCH₃) groups.

-

Shift of Aromatic Protons: The aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the acetate groups. The H-2' and H-6' protons would likely appear around δ 7.5-7.7 ppm, and the H-4' proton would be expected around δ 7.2-7.4 ppm.

-

Ketone Methyl Protons: The singlet for the ketone's methyl protons (-COCH₃) is expected to remain around δ 2.5-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound would show additional signals from the acetyl groups and shifts in the aromatic region:

-

Acetyl Carbonyls: A new signal for the carbonyl carbons of the two acetate groups would appear in the range of δ 168-170 ppm.

-

Acetyl Methyls: A new signal for the methyl carbons of the two acetate groups would be observed around δ 20-22 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons would be adjusted due to the change in substituents. The carbons attached to the acetate groups (C-3' and C-5') would shift downfield.

-

Ketone Carbonyl: The signal for the ketone carbonyl is expected to remain in a similar position, around δ 197-200 ppm.

Predicted IR Spectrum

The IR spectrum of this compound would exhibit the following key features:

-

Disappearance of O-H Stretch: The broad O-H stretching band between 3600-3200 cm⁻¹ would be absent.

-

Appearance of Ester C=O Stretch: A strong absorption band for the C=O stretching of the two ester groups would appear around 1760-1770 cm⁻¹.

-

Ketone C=O Stretch: The C=O stretching band for the ketone will likely remain around 1680-1690 cm⁻¹.

-

C-O Stretch: The C-O stretching bands for the acetate groups would be visible in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: The aromatic C-H stretches would still be present above 3000 cm⁻¹, and the aromatic C=C stretches would be observed around 1600 and 1450 cm⁻¹.

Predicted Mass Spectrum

In the mass spectrum of this compound, the following peaks would be anticipated:

-

Molecular Ion Peak: The molecular ion peak [M]⁺ would be observed at an m/z of 236, corresponding to the molecular weight of C₁₂H₁₂O₅.

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the sequential loss of ketene (CH₂=C=O, 42 Da) from the acetate groups.

-

m/z 194: [M - CH₂CO]⁺

-

m/z 152: [M - 2(CH₂CO)]⁺, which corresponds to the molecular ion of 3',5'-dihydroxyacetophenone.

-

-

Another likely fragmentation would be the loss of the acetyl group radical (•COCH₃, 43 Da).

-

m/z 193: [M - •COCH₃]⁺

-

-

The base peak would likely be from a stable fragment, possibly the acylium ion [CH₃CO]⁺ at m/z 43.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrument Setup: The NMR spectrometer is set to the appropriate nucleus to be observed (¹H or ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The accumulated FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The signals are integrated (for ¹H NMR) and the chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

-

Sample Spectrum: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted radiation is detected, and the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Ionization: The sample molecules are ionized. A common method for this type of compound is Electrospray Ionization (ESI), where the sample solution is sprayed through a high-voltage needle to create charged droplets. The solvent evaporates, leaving charged molecular ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the synthesis of this compound from its precursor and the subsequent spectroscopic analyses.

Caption: Synthetic and analytical workflow for this compound.

References

A Comprehensive Technical Guide to the Solubility of 3',5'-Diacetoxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3',5'-Diacetoxyacetophenone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility data, provides detailed experimental protocols for solubility determination, and visualizes the experimental workflow.

Core Data Presentation

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble[1][2] |

| Methanol | Soluble[1][2] |

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is recommended. The following sections provide a detailed protocol for obtaining such data.

Experimental Protocols for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted equilibrium solubility method.

Materials

-

This compound (solid)

-

A range of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure: Equilibrium Solubility Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

-

Analytical Method (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).

-

Perform all measurements in triplicate to ensure accuracy and report the results as the mean ± standard deviation.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Discovery and Synthetic Evolution of 3',5'-Diacetoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Diacetoxyacetophenone, a key intermediate in the pharmaceutical industry. The document details its discovery and historical development, physicochemical properties, and various synthetic routes with explicit experimental protocols. Key methodologies, including the acetylation of 3',5'-dihydroxyacetophenone and a high-yield Grignard-based synthesis, are presented. Furthermore, this guide illustrates the compound's critical role in the synthesis of important drug molecules and provides visualizations of reaction pathways and experimental workflows to aid in research and development.

Introduction

This compound is an organic compound that has garnered significant interest in synthetic organic chemistry, primarily for its role as a versatile intermediate in the preparation of various pharmaceuticals. Its structure, featuring a central acetophenone core with two acetoxy groups at the 3' and 5' positions, allows for strategic chemical modifications, making it a valuable building block in multi-step syntheses. This guide aims to provide an in-depth technical resource on the discovery, history, and synthesis of this important compound.

History and Discovery

The exploration of this compound and its applications in organic synthesis became more prominent in the late 20th century. An early significant mention in patent literature appears in 1999, associated with DSM IP Assets B.V.[1]. This initial work laid the groundwork for its use as a pharmaceutical intermediate.

A notable advancement in the synthesis of this compound was documented in a 2012 patent, which described a highly efficient Grignard-based reaction. This method, which will be detailed in the experimental protocols section, represented a critical breakthrough in achieving high yields of the compound[2]. The development of such efficient synthetic routes has been crucial in making this compound more accessible for its application in the synthesis of complex drug molecules.

Physicochemical Properties

This compound is typically a white to brown crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₅ | [3] |

| Molecular Weight | 236.22 g/mol | [3] |

| Melting Point | 91-94 °C | [3] |

| Boiling Point | 165-168 °C at 0.7501 mmHg | [3] |

| Appearance | White to Brown Crystalline Powder | [3] |

| CAS Number | 35086-59-0 | [3] |

Synthetic Routes and Experimental Protocols

Several synthetic strategies have been employed for the preparation of this compound. The most common methods involve the acetylation of a dihydroxy precursor and a Grignard reaction with an appropriately substituted benzoyl chloride.

Synthesis via Acetylation of 3',5'-Dihydroxyacetophenone

This method involves the direct acetylation of 3',5'-dihydroxyacetophenone using an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine which acts as a catalyst and scavenger for the acetic acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent and pyridine.

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to 50-60 °C to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to quench the excess acetic anhydride. The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis of this compound via acetylation.

Synthesis via Grignard Reaction

A highly efficient method for the synthesis of this compound involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with 3,5-bis(acetyloxy)benzoyl chloride. This method, detailed in patent literature, provides high yields of the desired product[2].

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser under a nitrogen atmosphere, charge 3,5-bis(acetyloxy)benzoyl chloride (1 equivalent) and a catalytic amount of tris(dibenzoylmethanato)iron(III) in anhydrous tetrahydrofuran (THF).

-

Addition of Grignard Reagent: Cool the reaction mixture to -15 °C. Add a solution of methylmagnesium chloride (approximately 1 equivalent) in THF dropwise via the dropping funnel over a period of about 20 minutes, maintaining the temperature at -15 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at -15 °C for an additional 10 minutes.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The yield of this compound can be determined by gas chromatography (GC) analysis of the residue. A yield of approximately 87% has been reported for this method[2].

Caption: High-yield Grignard synthesis of this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. A prominent application is in the preparation of β2-adrenergic receptor agonists, such as Fenoterol and Orciprenaline, which are used in the treatment of asthma and other respiratory diseases[3]. The acetoxy groups serve as protecting groups for the phenolic hydroxyls, allowing for selective reactions at other parts of the molecule.

The general synthetic strategy involves the modification of the acetyl group of this compound, followed by deprotection of the acetoxy groups to reveal the free phenols in the final drug molecule.

Caption: General pathway for drug synthesis from the core compound.

Conclusion

This compound is a compound of significant industrial importance, particularly in the realm of pharmaceutical synthesis. While its exploration in the scientific literature appears to have gained momentum in the late 20th century, the development of efficient and high-yielding synthetic methods, such as the Grignard-based approach, has solidified its role as a key building block. This technical guide has provided a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers and professionals in the field of drug development and organic synthesis. The detailed experimental protocols and visual representations of synthetic pathways aim to facilitate further research and application of this versatile intermediate.

References

3',5'-Diacetoxyacetophenone: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Diacetoxyacetophenone is a valuable synthetic intermediate, widely employed as a building block in the synthesis of a variety of pharmacologically significant molecules. Its chemical structure, featuring a reactive acetophenone moiety and protected hydroxyl groups, allows for sequential and regioselective reactions, making it a cornerstone in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the preparation of chalcones and flavonoids, classes of compounds renowned for their diverse biological activities. Detailed experimental protocols, quantitative data, and mechanistic insights into the biological action of its derivatives are presented to facilitate its application in research and drug development.

Chemical Properties and Synthesis

This compound, also known as 5-acetyl-1,3-phenylene diacetate, is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 35086-59-0 |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 91-94 °C |

The most common and efficient synthesis of this compound involves the acetylation of 3',5'-dihydroxyacetophenone. This straightforward reaction proceeds with high yield and purity.

Experimental Protocol: Synthesis of this compound

Reaction: Acetylation of 3',5'-dihydroxyacetophenone

Materials:

-

3',5'-Dihydroxyacetophenone

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) to the solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Application in the Synthesis of Chalcones

This compound serves as a protected precursor to 3',5'-dihydroxyacetophenone, a key reactant in the Claisen-Schmidt condensation for the synthesis of 3',5'-dihydroxychalcones. These chalcones are open-chain flavonoids that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The diacetyl protecting groups can be readily removed under basic conditions during the Claisen-Schmidt reaction, or in a separate hydrolysis step prior to the condensation.

Experimental Protocol: Synthesis of 3',5'-Dihydroxychalcones via Claisen-Schmidt Condensation

Reaction: Base-catalyzed condensation of 3',5'-dihydroxyacetophenone with substituted benzaldehydes.

Materials:

-

3',5'-Dihydroxyacetophenone

-

Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

40% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a 40% aqueous solution of NaOH or KOH dropwise to the stirred mixture, maintaining the low temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3',5'-dihydroxychalcone.

Quantitative Data:

The yields of 3',5'-dihydroxychalcones can vary depending on the substituent on the benzaldehyde ring. The following table summarizes typical yields for this reaction.

| Substituted Benzaldehyde | Product | Typical Yield (%) |

| Benzaldehyde | 1-(3,5-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 85-95 |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(3,5-dihydroxyphenyl)prop-2-en-1-one | 80-90 |

| 4-Methoxybenzaldehyde | 1-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82-92 |

Application in the Synthesis of Flavonoids

The 3',5'-dihydroxychalcones synthesized from this compound are excellent precursors for the synthesis of 3',5'-dihydroxyflavonoids. A common method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which involves an oxidative cyclization of the chalcone in the presence of alkaline hydrogen peroxide.

Experimental Protocol: Synthesis of 3',5'-Dihydroxyflavonols via Algar-Flynn-Oyamada Reaction

Reaction: Oxidative cyclization of a 3',5'-dihydroxychalcone.

Materials:

-

3',5'-Dihydroxychalcone derivative

-

Ethanol

-

20% aqueous Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂)

-

5 N Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Suspend the 3',5'-dihydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a freshly prepared 20% aqueous NaOH solution and stir at room temperature.

-

Carefully add 30% hydrogen peroxide dropwise to the mixture over 30 minutes. The reaction may be exothermic; maintain the temperature around 30°C using a water bath if necessary.

-

Stir the reaction mixture vigorously for 3-4 hours at 30°C. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture by the slow addition of 5 N HCl until the crude flavonol precipitates.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid and purify by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the pure 3',5'-dihydroxyflavonol.

Biological Activity and Signaling Pathways of Derived Compounds

Chalcones and flavonoids derived from this compound are known to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1][2][3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.[3] Pro-inflammatory stimuli, such as cytokines, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[2][5] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/RelA NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Flavonoids derived from this compound have been shown to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα.[3]

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth.[1] Activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases (RTKs).[1] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for Akt (also known as Protein Kinase B) at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2 at threonine 308 and serine 473, respectively.[4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Chalcones derived from this compound have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by chalcones.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its utility in the efficient synthesis of biologically active chalcones and flavonoids makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of new derivatives and the development of novel therapeutic agents targeting key signaling pathways involved in human diseases.

References

- 1. Growth factor signaling pathways as targets for prevention of epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The I kappa B kinase (IKK) and NF-kappa B: key elements of proinflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3',5'-Diacetoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 3',5'-diacetoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the most prominent synthetic pathways.

Introduction

This compound, with the chemical formula C₁₂H₁₂O₅, is an acetophenone derivative with significant utility in organic synthesis.[1] Its structure, featuring two acetoxy groups on the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals like β₂-adrenergic receptor agonists.[1] This guide explores the two principal methods for its preparation: the acetylation of 3',5'-dihydroxyacetophenone and a Grignard reaction-based approach. A potential enzymatic route is also discussed as an emerging, environmentally benign alternative.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three distinct approaches. The most common and direct method involves the acetylation of the corresponding dihydroxyacetophenone. A more complex but high-yielding alternative utilizes a Grignard reagent. Finally, enzymatic methods offer a green chemistry approach, though they are less documented for this specific compound.

Acetylation of 3',5'-Dihydroxyacetophenone

The most straightforward synthesis of this compound involves the esterification of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone. This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.[1] The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent.[1]

Grignard Reaction with a Protected Benzoyl Chloride

An alternative and highly efficient method involves the reaction of an organometallic Grignard reagent, specifically methylmagnesium chloride, with a protected benzoyl chloride derivative, 3,5-bis(acetyloxy)benzoyl chloride. This carbon-carbon bond-forming reaction is catalyzed by an iron complex, such as tris(dibenzoylmethanato)iron, and offers excellent yields under controlled conditions.

Enzymatic Acetylation

Enzymatic synthesis presents a green and highly selective alternative for the preparation of this compound. Immobilized lipases, for instance, can catalyze the regioselective acetylation of phenolic substrates under mild reaction conditions using an acyl donor like vinyl acetate.[1] While this method is promising, specific protocols for the synthesis of this compound are not as well-documented as the classical chemical routes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for easy comparison of their efficiencies.

| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) |

| Acetylation | 3',5'-Dihydroxyacetophenone | Acetic anhydride, Pyridine | ~1-4 hours | Room Temperature | ~90-95% (Estimated) |

| Grignard Reaction | 3,5-Bis(acetyloxy)benzoyl chloride, Methylmagnesium chloride | tris(dibenzoylmethanato)iron, THF | 30 minutes | -15 °C | 87%[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Acetylation of 3',5'-Dihydroxyacetophenone

This protocol is a representative procedure based on general methods for the acetylation of phenols.

Materials:

-

3',5'-Dihydroxyacetophenone

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Grignard Reaction Synthesis

This protocol is based on a documented high-yield synthesis.[2]

Materials:

-

3,5-Bis(acetyloxy)benzoyl chloride

-

tris(dibenzoylmethanato)iron(III)

-

Anhydrous Tetrahydrofuran (THF)

-

Methylmagnesium chloride (3M in THF)

-

Aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser, charge 3,5-bis(acetyloxy)benzoyl chloride (7.8 mmol), tris(dibenzoylmethanato)iron (3 mol% based on the acid chloride), and 15 ml of dry THF under a nitrogen atmosphere.[2]

-

Cool the solution to -15 °C.[2]

-

Add 2.6 ml of methylmagnesium chloride (3M in THF) dropwise over 20 minutes, maintaining the temperature at -15 °C.[2]

-

Stir the reaction mixture for an additional 10 minutes at -15 °C.[2]

-

Quench the reaction by adding aqueous ammonium chloride solution.[2]

-

Extract the mixture with ethyl acetate.[2]

-

Dry the organic extract over MgSO₄ and concentrate under reduced pressure.[2]

-

The residue can be analyzed by Gas Chromatography (GC) to confirm the yield of this compound, which is reported to be 87.0%.[2]

Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Workflow for the Acetylation of 3',5'-Dihydroxyacetophenone.

Caption: Workflow for the Grignard Reaction Synthesis.

References

Methodological & Application

synthesis protocol for 3',5'-Diacetoxyacetophenone from 3',5'-dihydroxyacetophenone

Application Note: Synthesis of 3',5'-Diacetoxyacetophenone

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and fine chemicals.[1] Its synthesis from the readily available 3',5'-dihydroxyacetophenone is a straightforward and efficient process involving the acetylation of the phenolic hydroxyl groups. This document provides a detailed protocol for this transformation, tailored for researchers, scientists, and professionals in drug development. The primary method described is the base-catalyzed acetylation using acetic anhydride, a robust and widely applicable procedure.

Principle of the Reaction

The synthesis proceeds via the acylation of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone. Acetic anhydride serves as the acylating agent, transferring acetyl groups to the hydroxyl moieties. The reaction is typically facilitated by a base, such as pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction.[2] Alternatively, acid catalysts can be employed.[1] The reaction is generally conducted at room temperature or with gentle heating to ensure complete conversion.[1][2]

Experimental Protocol

Materials and Reagents:

-

3',5'-Dihydroxyacetophenone

-

Acetic Anhydride (freshly distilled or high purity)

-

Pyridine (anhydrous)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (a slight excess, e.g., 2.2 - 2.5 equivalents) dropwise using a dropping funnel. The addition should be slow to control any potential exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2] If the reaction is sluggish, gentle heating (e.g., to 70°C) can be applied.[2]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the pyridine.

-

To remove residual pyridine, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[2]

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[3] If further purification is required, column chromatography on silica gel can be performed.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3',5'-Dihydroxyacetophenone | 1 equivalent | Starting material |

| Acetic Anhydride | 2.2 - 2.5 equivalents | Acetylating agent, slight excess ensures complete reaction. |

| Pyridine | Sufficient to dissolve starting material | Acts as both solvent and catalyst. |

| Reaction Conditions | ||

| Temperature | Room Temperature to 70°C | Reaction can often proceed at room temperature.[1][2] |

| Reaction Time | Monitored by TLC | Typically a few hours to overnight. |

| Yield and Purity | ||

| Expected Yield | >85% | Based on similar acetylation reactions.[5] |

| Purity | >98% after purification | Purity can be assessed by NMR, HPLC, or melting point. |

Visualizations

Caption: Workflow for the synthesis of this compound.

References

experimental procedure for acetylation of 3',5'-dihydroxyacetophenone

Application Notes

The acetylation of 3',5'-dihydroxyacetophenone is a fundamental organic transformation that yields 3',5'-diacetoxyacetophenone. This product serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Notably, it is a precursor for the synthesis of bronchodilators such as Fenoterol and Orciprenaline, which are used in the management of asthma and other respiratory diseases.[2] The procedure involves the esterification of the two phenolic hydroxyl groups on the acetophenone ring using an acetylating agent, typically acetic anhydride. The reaction can be catalyzed by either an acid or a base. This document provides a detailed protocol for the acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone, a method known for its efficiency and straightforward execution.

Reaction Scheme

The overall reaction involves the conversion of the hydroxyl groups to acetoxy groups.

Caption: Acid-catalyzed acetylation of 3',5'-dihydroxyacetophenone.

Experimental Protocol

This protocol details the procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

3',5'-Dihydroxyacetophenone (C₈H₈O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3.04 g (20.0 mmol) of 3',5'-dihydroxyacetophenone.

-

Reagent Addition: To the flask, add 6.1 mL (6.64 g, 65.0 mmol) of acetic anhydride.

-

Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture in an oil bath or heating mantle to 80-90°C. Maintain stirring and temperature for 1 hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acid and impurities.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator to obtain pure this compound. The expected melting point is 91-94°C.[2]

Data Presentation

The following table summarizes the quantitative data for the described protocol.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3',5'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | 20.0 | 1.0 | 3.04 g |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 65.0 | 3.25 | 6.1 mL (6.64 g) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | Catalytic | 2-3 drops |

| Product (Theoretical) | C₁₂H₁₂O₅ | 236.22 | 20.0 | - | 4.72 g |

Note: Yields for similar acetylation reactions are often high. A typical yield for this procedure would be in the range of 85-95%.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3',5'-Diacetoxyacetophenone as a Key Intermediate in the Synthesis of Bronchodilators

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Diacetoxyacetophenone is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably sympathomimetic amines that function as bronchodilators. Its unique chemical structure allows for strategic modifications, making it a valuable building block in the development of drugs targeting respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two prominent β2-adrenergic agonists: Fenoterol and Orciprenaline.

Synthesis of Key Intermediate: 2-Bromo-3',5'-diacetoxyacetophenone

The synthesis of Fenoterol and Orciprenaline from this compound commences with the selective α-bromination of the acetyl group. This reaction yields 2-bromo-3',5'-diacetoxyacetophenone, a crucial precursor for the subsequent coupling reactions.

Experimental Protocol: α-Bromination

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add N-Bromosuccinimide (1.1-1.2 eq).

-

Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-3',5'-diacetoxyacetophenone.

-

The crude product can be purified by recrystallization.

Quantitative Data for α-Bromination

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 236.22 | 1.0 | - |

| N-Bromosuccinimide | 177.98 | 1.1-1.2 | - |

| 2-Bromo-3',5'-diacetoxyacetophenone | 315.11 | - | 85-95 |

Application in the Synthesis of Fenoterol

Fenoterol is a potent and selective β2-adrenergic agonist used for the management of asthma. The synthesis involves the coupling of 2-bromo-3',5'-diacetoxyacetophenone with a specific secondary amine, followed by reduction and deprotection.

Synthetic Workflow for Fenoterol

Caption: Synthetic workflow for Fenoterol from this compound.

Experimental Protocol: Synthesis of Fenoterol

Step 1: Coupling Reaction

-

Dissolve 2-bromo-3',5'-diacetoxyacetophenone (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add N-(1-(4-methoxyphenyl)propan-2-yl)benzylamine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude keto-amine intermediate.

Step 2: Reduction and Deprotection

-

Dissolve the crude keto-amine intermediate in a suitable solvent like methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

-

Stir the reaction at room temperature until the reduction of the ketone is complete (monitored by TLC).

-

For deprotection of the acetyl groups, the reaction mixture can be treated with a mild base (e.g., potassium carbonate in methanol) or subjected to acidic hydrolysis followed by neutralization.

-

After completion of the deprotection, neutralize the reaction mixture and extract the product with an appropriate solvent.

-

Purify the crude Fenoterol by column chromatography or recrystallization.

Quantitative Data for Fenoterol Synthesis

| Step | Key Reagents | Typical Yield (%) | Purity (%) |

| Coupling | 2-bromo-3',5'-diacetoxyacetophenone, N-(1-(4-methoxyphenyl)propan-2-yl)benzylamine | 70-80 | >95 (crude) |

| Reduction & Deprotection | Sodium Borohydride, K2CO3/MeOH or H+/H2O | 60-70 | >98 |

| Overall | - | 42-56 | >98 |

Application in the Synthesis of Orciprenaline (Metaproterenol)

Orciprenaline, also known as metaproterenol, is another important bronchodilator. Its synthesis from 2-bromo-3',5'-diacetoxyacetophenone is a straightforward process involving reaction with isopropylamine, followed by reduction and deprotection.

Synthetic Workflow for Orciprenaline

Caption: Synthetic workflow for Orciprenaline from this compound.

Experimental Protocol: Synthesis of Orciprenaline

Step 1: Amination

-

In a pressure vessel, dissolve 2-bromo-3',5'-diacetoxyacetophenone (1.0 eq) in a suitable solvent like ethanol.

-

Add an excess of isopropylamine (e.g., 5-10 eq).

-

Seal the vessel and heat the reaction mixture. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

-

The resulting crude keto-amine intermediate can be used in the next step without further purification.

Step 2: Reduction and Deprotection

-

Dissolve the crude keto-amine intermediate from the previous step in methanol.

-

Cool the solution to 0°C and add sodium borohydride (NaBH4) in portions.

-

Allow the reaction to warm to room temperature and stir until the ketone reduction is complete.

-

For deprotection, add a solution of potassium carbonate in methanol and stir until the acetyl groups are cleaved.

-

Neutralize the reaction mixture, remove the solvent, and extract the product.

-

Purify the crude Orciprenaline by recrystallization or column chromatography.

Quantitative Data for Orciprenaline Synthesis

| Step | Key Reagents | Typical Yield (%) | Purity (%) |

| Amination | 2-bromo-3',5'-diacetoxyacetophenone, Isopropylamine | 80-90 | >95 (crude) |

| Reduction & Deprotection | Sodium Borohydride, K2CO3/MeOH | 75-85 | >99 |

| Overall | - | 60-77 | >99 |

Mechanism of Action: Signaling Pathway of Fenoterol and Orciprenaline

Both Fenoterol and Orciprenaline are β2-adrenergic receptor agonists. Their therapeutic effect in bronchodilation is achieved through the activation of a specific signaling cascade in the smooth muscle cells of the airways.

Caption: Signaling pathway of β2-adrenergic agonists like Fenoterol and Orciprenaline.